molecular formula C9H11NO6 B1314600 Succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester CAS No. 52787-46-9

Succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester

Cat. No. B1314600
CAS RN: 52787-46-9
M. Wt: 229.19 g/mol
InChI Key: ZNPQKDWJWFACAI-UHFFFAOYSA-N
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Patent
US09303041B2

Procedure details

To a solution of 1-hydroxy-pyrrolidine-2,5-dione (1.23 mL, 10 mmol) in ethyl acetate (50 mL) was added 3-chlorocarbonyl-propionic acid methyl ester (1.15 g, 10 mmol). The mixture was cooled in an ice bath. Triethylamine (1.4 mL, 10 mmol) was added dropwise. The resulting suspension was stirred for 10 min in an ice bath and for 5 min without ice bath. The white solid was removed by filtration and washed with ethyl acetate (3×3 mL). The filtrate was concentrated to a white solid (2.32 g).
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[CH3:9][O:10][C:11](=[O:17])[CH2:12][CH2:13][C:14](Cl)=[O:15].C(N(CC)CC)C>C(OCC)(=O)C>[CH3:9][O:10][C:11](=[O:17])[CH2:12][CH2:13][C:14]([O:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8])=[O:15]

Inputs

Step One
Name
Quantity
1.23 mL
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
1.15 g
Type
reactant
Smiles
COC(CCC(=O)Cl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 10 min in an ice bath and for 5 min without ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The white solid was removed by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (3×3 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a white solid (2.32 g)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
COC(CCC(=O)ON1C(CCC1=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.